Mutagenic Potency (Ames TA98) – 2,8- vs. 2,7-Dinitrophenazine and Positional Isomers
In the Ames Salmonella typhimurium TA98 assay without S9 metabolic activation, 2,8-dinitrophenazine exhibits intermediate mutagenic activity, ranked above 2-nitrophenazine and below 2,7-dinitrophenazine [1]. The QSTR model derived from the same Ames dataset assigns an activity value of 2.75 to 2,8-dinitrophenazine, whereas 2,7-dinitrophenazine is reported at 4.34, representing a ~39-fold higher mutagenic potency on a logarithmic scale [2].
| Evidence Dimension | Mutagenic activity (Ames TA98, –S9) |
|---|---|
| Target Compound Data | Activity = 2.75 (QSTR model log revertants); ranked 2,8- in order 1,7- < 2- < 2,8- < 2,7- [1][2] |
| Comparator Or Baseline | 2,7-Dinitrophenazine activity = 4.34; 2-Nitrophenazine activity = 2.33; 1,7-Dinitrophenazine (lowest in series) |
| Quantified Difference | Δ Activity (2,8- vs. 2,7-) = –1.59 units (≈ 39× lower mutagenicity) |
| Conditions | Salmonella typhimurium TA98, direct-acting mutagenicity, plate incorporation without S9 mix |
Why This Matters
If an experimental protocol requires a nitroaromatic with controlled genotoxicity, selecting the 2,8- isomer avoids the extreme mutagenicity of 2,7-dinitrophenazine while retaining the dinitro redox capacity.
- [1] Watanabe, T., Hanasaki, Y., Hirayama, T., & Fukui, S. (1989). Mutagenicity of nitro- and amino-substituted phenazines in Salmonella typhimurium. Mutation Research, 212(1), 91–97. View Source
- [2] Tawari, N., Lele, A., Khambete, M., & Degani, M. (2014). Mutagenicity Prediction for Nitroaromatic Compounds Using QSTR Modeling. International Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 149–157. View Source
